molecular formula C12H14N2O6S B1387132 1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid CAS No. 1452572-57-4

1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1387132
CAS No.: 1452572-57-4
M. Wt: 314.32 g/mol
InChI Key: CRSNXNMNACHFNO-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid is a chemical reagent designed for professional research applications. This compound is part of a family of pyrrolidine-2-carboxylic acid derivatives known for their utility in scientific research, particularly in the development of chiral derivatization reagents for the analysis of amine enantiomers . The structural motif of a pyrrolidine ring linked to a nitrophenyl group with an electron-withdrawing sulfonyl substituent is a key feature for creating reagents that enable high-performance liquid chromatography (HPLC) separation and highly sensitive detection, including with tandem mass spectrometry (MS/MS) . The primary research value of this compound lies in its potential to be synthesized into specialized reagents that facilitate the ultrasensitive enantioselective analysis of chiral amines in complex biological matrices . Such analyses are critical in pharmaceutical and metabolomic studies, where individual enantiomers of a compound can exhibit distinct pharmacological activities, metabolic pathways, and pharmacokinetics . The methylsulfonyl and nitro groups on the aromatic ring enhance the ionization efficiency of derivatives in electrospray ionization (ESI) mass spectrometry, leading to improved sensitivity, while the carboxylic acid group allows for covalent coupling to target amines under mild reaction conditions using condensing agents . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. All information provided is for educational and research purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c1-21(19,20)11-7-8(14(17)18)4-5-9(11)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSNXNMNACHFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid (CAS No. 1452572-57-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C12H14N2O6S
  • Molecular Weight : 314.32 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methylsulfonyl and a nitrophenyl group, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, in a study focusing on MDM2 inhibitors, related compounds demonstrated varying degrees of tumor growth inhibition in xenograft models. Compound 56, although not directly the subject of this review, serves as a reference point showing that modifications in the pyrrolidine structure can lead to enhanced biological effects .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in tumorigenesis. Key mechanisms include:

  • Inhibition of MDM2 : Similar compounds have shown affinity for MDM2, leading to p53 activation, which is crucial for tumor suppression .
  • Induction of Apoptosis : Studies have indicated that related compounds can induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in modulating biological activity. For instance:

  • The methylsulfonyl group enhances solubility and potentially increases bioavailability.
  • The nitrophenyl moiety is critical for binding interactions with target proteins, influencing both potency and selectivity.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Compound 56Tumor Growth Inhibition100 mg/kg
Compound AMDM2 Binding AffinityHigh
Compound BApoptosis InductionModerate

Case Studies

In a notable case study involving related compounds, researchers explored the pharmacokinetics and efficacy in murine models. The findings suggested that structural modifications could lead to improved therapeutic profiles. For instance, compound modifications resulted in higher plasma exposure and enhanced antitumor efficacy when compared to earlier iterations .

Comparison with Similar Compounds

Methylsulfonyl vs. Morpholine-Sulfonyl Derivatives

The morpholine-sulfonyl analog (CAS 1008006-09-4) differs in the sulfonyl substituent, where a morpholine ring (C₄H₈NO) replaces the methyl group. The nitro group’s position also varies (para in the target compound vs. ortho in the morpholine analog), which could alter electronic effects and steric interactions in binding environments .

Pyrrolidine vs. Piperidine Derivatives

Replacing pyrrolidine with piperidine (as in 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid) introduces a six-membered ring, increasing conformational flexibility.

Benzoic Acid vs. Phenylpyrrolidine Derivatives

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (CAS 1197193-17-1) features a benzoic acid core with pyrrolidine and methylsulfonyl substituents. This contrasts with the target compound’s pyrrolidine-linked phenyl ring, highlighting differences in scaffold topology and functional group placement .

Preparation Methods

Pyrrolidine-2-carboxylic Acid Core Synthesis

The pyrrolidine-2-carboxylic acid scaffold is commonly prepared by cyclization of suitably functionalized precursors under controlled conditions to ensure stereoselectivity. A notable method involves:

  • Starting from protected amino acid derivatives such as N-tert-butoxycarbonyl (Boc) protected amino esters.
  • Utilizing strong bases like lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) at low temperatures (-78°C) to deprotonate and induce cyclization.
  • Employing acylation reagents such as formic pivalic anhydride or acetic formic anhydride to facilitate ring closure and functional group installation.
  • Subsequent deprotection steps with trifluoroacetic acid (TFA) to remove Boc groups and yield the free pyrrolidine derivative.

This approach yields the pyrrolidine ring with high stereochemical purity, often as a single enantiomer or cis isomer depending on the catalyst and conditions used.

Introduction of the 2-(Methylsulfonyl) Group

The methylsulfonyl substituent is introduced via sulfonation of a hydroxyl intermediate on the phenyl ring:

  • A hydroxymethyl intermediate on the pyrrolidine ring is first generated.
  • This hydroxyl group is then converted to a methylsulfonyloxy (mesylate) group by reaction with methanesulfonyl chloride (MsCl) under anhydrous and low-temperature conditions (0°C) in the presence of a base such as triethylamine.
  • This step is critical as the methylsulfonyl group serves as a good leaving group for further nucleophilic substitutions or coupling reactions.

Attachment of the 4-Nitrophenyl Group

The 4-nitrophenyl substituent is introduced at the nitrogen atom of the pyrrolidine ring through nucleophilic aromatic substitution or coupling reactions:

  • The nitrogen is often protected during earlier steps (e.g., Boc protection) and deprotected before coupling.
  • The coupling can be performed under basic conditions using catalysts such as 4-dimethylaminopyridine (DMAP) or palladium complexes (e.g., Pd(PPh3)4) at moderate temperatures (~80°C).
  • The nitro group’s electron-withdrawing nature facilitates nucleophilic attack on the aromatic ring, favoring substitution at the 4-position.
  • Careful control of reaction temperature and catalyst loading is essential to maintain stereochemical integrity and avoid racemization.

Final Functional Group Transformations

  • The carboxylic acid group at the 2-position of the pyrrolidine ring is introduced or revealed by hydrolysis of ester intermediates using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF) at room temperature.
  • Purification is achieved by extraction and chromatographic techniques to isolate the pure acid.
  • Catalytic hydrogenation can be employed to reduce double bonds if present, often yielding cis isomers without racemization when starting from chiral precursors.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Cyclization to pyrrolidine LHMDS or nBuLi, THF, -78°C to 5°C 82.9-90.5 Low temperature critical to prevent racemization
Boc Deprotection Trifluoroacetic acid (TFA), 25°C, 4 h ~80-90 Efficient removal of protecting groups
Sulfonation (mesylation) Methanesulfonyl chloride, triethylamine, 0°C 75-85 Anhydrous conditions preserve methylsulfonyl group
Nitrobenzyl coupling Pd catalyst or DMAP, base, 80°C 60-75 Control of temperature and catalyst loading essential
Ester hydrolysis LiOH, THF/water, 25°C overnight ~100 Mild conditions avoid racemization

Research Findings and Technical Insights

  • The catalytic hydrogenation step to obtain the cis isomer of the pyrrolidine derivative is notable for its stereoselectivity, which is unusual as such hydrogenations often produce racemic mixtures.
  • The methylsulfonyl group is prone to hydrolysis under acidic or basic aqueous conditions; thus, anhydrous and inert atmosphere storage is recommended to maintain compound stability.
  • Low-temperature reactions and the use of chiral auxiliaries or catalysts are crucial to prevent racemization during key steps such as alkylation and coupling.
  • Spectroscopic characterization (NMR, MS, IR) confirms the substitution pattern and stereochemistry. For example, methylsulfonyl protons appear near 3.3 ppm in ^1H NMR, and nitro group vibrations are observed around 1520 cm^-1 in IR.

Summary Table of Key Analytical and Synthetic Parameters

Functional Group Synthetic Step Analytical Technique Optimal Conditions Notes
Pyrrolidine ring Cyclization ^1H NMR, Chiral HPLC LHMDS/nBuLi, -78°C to 5°C Controls stereochemistry
Methylsulfonyl group Sulfonation (mesylation) ^1H NMR (~3.3 ppm), IR MsCl, triethylamine, 0°C Sensitive to hydrolysis
Nitro group Aromatic substitution UV-Vis (~270 nm), IR Pd catalyst, 80°C Electron-withdrawing, aids reactivity
Carboxylic acid Ester hydrolysis IR (~1700 cm^-1), MS LiOH, THF/water, 25°C overnight Mild conditions preserve chirality

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[2-(methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid?

The compound can be synthesized via sulfonylation of pyrrolidine derivatives. For example, analogous structures were prepared by reacting 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride under mild alkaline conditions (e.g., sodium carbonate in water at room temperature) to form the sulfonamide bond . Key parameters include maintaining pH control to avoid hydrolysis of the sulfonyl chloride and optimizing stoichiometry to minimize side products like disubstituted derivatives.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

A combination of ¹H/¹³C NMR , FTIR , and UV-Vis spectroscopy is essential. For instance:

  • ¹H NMR : Absence of downfield-shifted pyrrolidine NH protons confirms sulfonamide formation .
  • FTIR : S–N stretching vibrations (~857 cm⁻¹) and sulfonyl group signals (~1350-1200 cm⁻¹) validate the sulfonamide and methylsulfonyl moieties .
  • ESI-MS : Molecular ion peaks confirm the molecular weight and purity .

Q. How does single-crystal X-ray diffraction (SC-XRD) aid in resolving structural ambiguities?

SC-XRD provides precise bond lengths and angles. For example, the S1–N1 bond length of 1.628 Å in related sulfonamide derivatives confirms covalent bond formation, while torsional angles reveal steric effects from the nitro and methylsulfonyl groups . Orthorhombic crystal systems (space group P2₁2₁2₁) are typical for such derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental data and predict molecular interactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(+)(d,p) level can reproduce experimental bond parameters with <1% deviation . Non-covalent interaction (NCI) analysis via reduced density gradient (RDG) plots identifies weak interactions (e.g., C–H···O, π-stacking) that stabilize the crystal lattice . Hirshfeld surface analysis quantifies intermolecular contacts, showing contributions from H···O (30%), H···H (25%), and H···C (20%) interactions .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in bond angles or vibrational frequencies often arise from crystal packing effects not modeled in gas-phase DFT. Hybrid approaches, such as incorporating polarizable continuum models (PCM) for solvent or solid-state corrections, improve alignment. For example, SC-XRD-derived torsional angles may differ from DFT predictions due to lattice strain, necessitating periodic boundary condition (PBC) simulations .

Q. How does molecular docking predict the bioactivity of this compound?

Docking studies against targets like dihydropteroate synthase (DHPS) and SARS-CoV-2 spike protein can identify binding modes. For sulfonamide derivatives, the nitro and methylsulfonyl groups form hydrogen bonds with active-site residues (e.g., Asn47 and Lys69 in DHPS), while the pyrrolidine ring enhances hydrophobic interactions . ADMET predictions using tools like SwissADME assess drug-likeness, highlighting moderate bioavailability (LogP ~2.5) and potential CYP450 inhibition risks .

Q. What role do non-covalent interactions play in crystallization and stability?

Supramolecular architecture is governed by weak interactions. For example, C–H···O bonds between sulfonyl oxygen and adjacent aromatic protons create chain-like motifs, while nitro group π-stacking contributes to layer formation . Thermal stability (assessed via TGA/DSC) correlates with intermolecular bond density; derivatives with higher H···O contact percentages exhibit melting points >200°C .

Methodological Tables

Table 1. Key spectroscopic benchmarks for structural validation:

TechniqueCritical Signals/PeaksReference
¹H NMRδ 3.5–4.0 ppm (pyrrolidine CH₂)
FTIR857 cm⁻¹ (S–N stretch)
ESI-MS[M+H]⁺ at m/z 355.2 (calculated)

Table 2. Computational vs. experimental bond parameters:

ParameterSC-XRD (Å/°)DFT (Å/°)Deviation (%)
S1–N1 bond length1.6281.6340.37
C1–S1–O1 angle105.2104.80.38

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid

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